molecular formula C10H10O2 B030472 (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one CAS No. 22214-29-5

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

Cat. No.: B030472
CAS No.: 22214-29-5
M. Wt: 162.18 g/mol
InChI Key: BQQMTVHCRIOEDO-AATRIKPKSA-N
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Description

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is an organic compound characterized by a hydroxyphenyl group attached to a butenone structure. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one typically involves the aldol condensation reaction between 3-hydroxybenzaldehyde and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or water

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the butenone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, room temperature.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Thionyl chloride for halogenation, reflux conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-oxophenyl)-3-buten-2-one.

    Reduction: Formation of 4-(3-hydroxyphenyl)-3-butan-2-ol.

    Substitution: Formation of 4-(3-chlorophenyl)-3-buten-2-one.

Scientific Research Applications

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of polymers and other advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced expression of pro-inflammatory cytokines and adhesion molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3-Hydroxyphenyl)prop-2-enoic acid
  • 2-(3-Hydroxyphenyl)ethan-1-one
  • 4-(3-Hydroxyphenyl)butan-2-one

Uniqueness

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(E)-4-(3-hydroxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-7,12H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQMTVHCRIOEDO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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